

PIK-75 DNA-PK inhibition specificity validation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: **Pik-75**

CAS No.: 945619-31-8

Cat. No.: S784197

Get Quote

Quantitative Inhibition Profile of **PIK-75**

The following table compiles key quantitative data on the inhibition constants of **PIK-75** for its primary targets, primarily derived from cell-free assays [1].

Target	Reported IC ₅₀ (nM)	Experimental Context	Source / Reference
DNA-PK	2 nM	Cell-free assay	[1]
PI3K p110α	5.8 nM	Cell-free assay	[1]
PI3K p110γ	76 nM	Cell-free assay	[1]
PI3K p110δ	510 nM	Cell-free assay	[1]
PI3K p110β	1,300 nM (1.3 μM)	Cell-free assay	[1]

Comparison with Other DNA-PK Inhibitors

The table below places **PIK-75** in context with other documented DNA-PK inhibitors, highlighting its position as a potent but non-selective early-generation tool compound [2] [3].

Inhibitor Name	Reported IC ₅₀ for DNA-PK	Key Characteristics	Clinical Stage (as of 2024)
PIK-75	2 nM [1]	Potent but also inhibits PI3K p110α (5.8 nM) [1].	Preclinical tool compound [4].
NU7441	14 nM [2]	Improved selectivity over PI3K and mTOR compared to earlier inhibitors [2].	Early preclinical research.
M3814 (Nedisertib)	46 nM [2]	Potent and selective; sensitizes cells to radiation therapy [2].	Multiple Phase I trials completed or ongoing [2].
AZD7648	N/A (IC ₅₀ of 92 nM for IR-induced DNA-PKcs autophosphorylation in cells) [2]	Shown synergistic effects with drugs like doxorubicin [2].	Phase I/II trials being organized [2].
CC-115	13 nM [2]	Dual inhibitor of DNA-PKcs and mTOR [2].	Phase I/II trials in progress [2].
Wortmannin	120 nM [2]	Naturally occurring, irreversible; more potent against PI3K (IC ₅₀ 4.2 nM) [2].	Non-selective tool compound.

Experimental Validation & Key Findings

Researchers typically use the following methodologies to validate **PIK-75**'s activity and its functional consequences in cells.

Direct Kinase Inhibition Assays

- Protocol Summary:** These biochemical assays measure the compound's ability to directly inhibit kinase activity. A common method involves incubating the purified kinase (e.g., DNA-PKcs) with a peptide substrate (like p53), ATP (including radioactive [γ -³²P]ATP for detection), and a DNA activator.

The reaction is stopped, and the phosphorylated products are resolved via SDS-PAGE and quantified to determine the IC₅₀ [2].

- **Key Findings for PIK-75:** These direct assays confirmed **PIK-75's** high potency, with an IC₅₀ of 2 nM against DNA-PK and 5.8 nM against PI3K p110α in cell-free systems [1].

Cellular Functional Assays

These experiments confirm that **PIK-75's** inhibition translates to a functional effect in living cells.

- **Chemosensitization:** A key application of DNA-PK inhibitors is to sensitize cancer cells to DNA-damaging agents. Studies show that co-treatment with **PIK-75** augments the anti-tumor effect of gemcitabine in pancreatic cancer cells both *in vitro* and in mouse xenograft models [5].
- **Mechanism Exploration:** Research has revealed that compromising the mRNA splicing pathway via genetic defects or pharmacological inhibitors (e.g., Pladienolide B) causes marked hypersensitivity to DNA-PK inhibition. This provides a rationale for combining splicing inhibitors with DNA-PK inhibitors like **PIK-75** for cancer therapy [6].

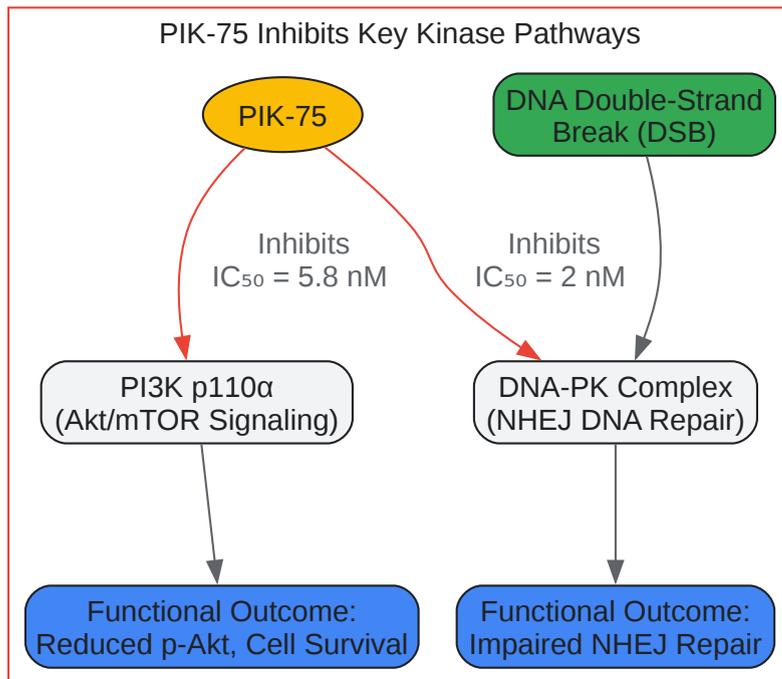
Practical Research Considerations

- **Primary Research Use:** **PIK-75** is primarily used as a **potent but non-selective tool compound** in preclinical research to investigate the biological roles of DNA-PK and p110α [4] [1] [5].
- **Key Limitation – Solubility:** A significant challenge with **PIK-75** is its **limited solubility** in aqueous solutions, which has hindered its clinical translation [4]. Researchers have developed advanced delivery systems, such as organic core high-density lipoprotein-like nanoparticles (oc-HDL NPs), to overcome this and improve targeted delivery to cancer cells [4] [7].
- **Modern Alternatives:** For studies requiring specific DNA-PK inhibition, more selective clinical-stage inhibitors like **M3814 (Nedisertib)** are often preferred to avoid the confounding effects of concurrent PI3K inhibition [2].

Signaling Pathway and Experimental Workflow

To help visualize how **PIK-75** interacts with key cellular pathways and how its effects are typically validated, refer to the following diagrams.

PIK-75 Signaling Pathway & Experimental Validation



Key Experimental Validation Workflow

1. In Vitro Kinase Assay

- Purified DNA-PK/PI3K
- Radioactive/Luminescent ATP
- Determine IC_{50}

2. Cellular Phenotype Assay

- MTT/CellTiter-Glo Viability
- Clonogenic Survival
- Check γ H2AX foci

3. Mechanism & Combination

- Western Blot (p-Akt, NRF2)
- Chemosensitization (e.g., Gemcitabine)
- Animal Xenograft Models

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. PIK-75 HCl | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
2. DNA-PKcs chemical inhibition versus genetic mutation [pmc.ncbi.nlm.nih.gov]
3. small molecule inhibitors of dna-pk for tumor sensitization ... [jpp.krakow.pl]

4. Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by ... [pubmed.ncbi.nlm.nih.gov]
5. of NRF2 by Inhibition - PIK augments sensitivity of pancreatic... 75 [spandidos-publications.com]
6. Disruption of RNA Splicing Increases Vulnerability of Cells to DNA - PK ... [pubmed.ncbi.nlm.nih.gov]
7. Development of PIK-75 nanosuspension formulation with ... [sciencedirect.com]

To cite this document: Smolecule. [PIK-75 DNA-PK inhibition specificity validation]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b784197#pik-75-dna-pk-inhibition-specificity-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com